Securinan-11-one, nitrate

Description

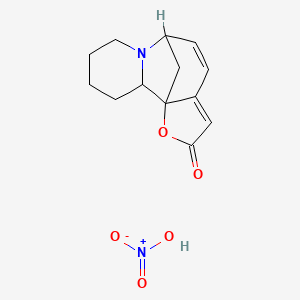

Securinan-11-one, commonly known as Securinine (CAS: 5610-40-2), is a bicyclic alkaloid derived from the Securinega genus of tropical plants. Its systematic name, "securinan-11-one," reflects its structural basis in the securinan hydride system, with a ketone group at position 11 . The compound has a molecular formula of C₁₃H₁₅NO₂ and a molecular weight of 217.26 g/mol, appearing as a pale-yellow solid with >95% purity by HPLC .

For this analysis, we focus on Securinine (the base compound) and compare it with structurally or functionally related alkaloids.

Properties

Molecular Formula |

C13H16N2O5 |

|---|---|

Molecular Weight |

280.28 g/mol |

IUPAC Name |

nitric acid;14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one |

InChI |

InChI=1S/C13H15NO2.HNO3/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11;2-1(3)4/h4-5,7,10-11H,1-3,6,8H2;(H,2,3,4) |

InChI Key |

GTMBYDCKQUSFCT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of securinan-11-one, nitrate involves the nitration of securinine. The process typically includes the reaction of securinine with nitric acid under controlled conditions to form the nitrate ester . The reaction conditions must be carefully monitored to ensure the formation of the desired product without significant side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product . The reaction is typically carried out in a controlled environment to maintain the quality and consistency of the compound.

Chemical Reactions Analysis

Metal-Catalyzed Nucleophilic Additions

Securinan-11-one, nitrate undergoes nucleophilic addition reactions with amines (e.g., tryptamine) under catalytic conditions:

-

Catalysts : Ytterbium triflate (Yb(OTf)₃), cerium chloride (CeCl₃), or copper(I) chloride (CuCl) .

-

Products : Two isomeric adducts (2a and 2b) form via Michael addition at the α,β-unsaturated lactone site (Figure 1) .

Table 1: Reaction Conditions and Outcomes

| Catalyst | Solvent | Time (Days) | Yield (%) (2a/2b) | Key Observations |

|---|---|---|---|---|

| Yb(OTf)₃ | Methanol | 6 | 20/22 | Slow progression; TLC monitoring |

| CuCl | Acetonitrile | 4 | 35/18 | Faster kinetics; isomer 2a dominant |

Oxidative Transformations

The nitrate group (–ONO₂) enables oxidative interactions:

-

With Sulfhydryl Groups : Reacts with cysteine via thionitrate intermediate formation, releasing nitrite (NO₂⁻) .

-

Mechanism :

Nitrate Ester Hydrolysis

-

Acidic Hydrolysis : Protonation of the nitrooxy group leads to cleavage, yielding securinan-11-one and nitric acid :

-

Alkaline Stability : Stable under basic conditions (pH > 9) due to reduced electrophilicity of the nitrate group .

Spectroscopic Monitoring

Reactions are tracked via:

Scientific Research Applications

Securinan-11-one, nitrate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Investigated for its effects on biological systems, particularly its interaction with GABAA receptors.

Medicine: Explored for potential therapeutic applications due to its cholinergic activity.

Industry: Utilized in the development of new materials and compounds.

Mechanism of Action

The mechanism of action of securinan-11-one, nitrate involves its interaction with GABAA receptors. As an antagonist, it binds to these receptors and inhibits their activity, leading to various physiological effects . The compound’s cholinergic activity also contributes to its overall mechanism of action, affecting neurotransmission and other cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key alkaloids related to Securinine, based on their hydride systems and biological activities:

Key Differences

Structural Backbone: Securinine features a securinan hydride system with a ketone group. Lupinine is based on an octahydroquinolizine structure, while Cytisine belongs to the cytisan hydride system .

Pharmacological Activity :

- Securinine antagonizes GABA receptors, enhancing neuronal excitability, whereas Cytisine activates nicotinic receptors .

- Lupinine’s bioactivity is less clinically explored but includes pesticidal applications .

Natural Sources :

- Securinine is exclusive to Securinega species, Lupinine to Lupinus species, and Cytisine to Laburnum and related genera .

Q & A

Basic: How is the molecular structure of Securinan-11-one, nitrate elucidated?

Answer: The structure is confirmed via X-ray crystallography for absolute stereochemistry and multidimensional NMR spectroscopy (e.g., , , DEPT, and HSQC) to assign functional groups and nitrate coordination. Securinan-11-one’s tricyclic alkaloid framework is validated using IUPAC nomenclature guidelines for fused ring systems, with the nitrate anion confirmed via IR spectroscopy (stretching vibrations at ~1,380 cm and 830 cm) .

Basic: What analytical techniques quantify nitrate content in this compound?

Answer:

- Ion chromatography (IC) with conductivity detection for precise nitrate quantification .

- Spectrophotometric methods (e.g., Griess assay) after derivatization, though enzyme-based assays (e.g., nitrate reductase) are preferred for specificity in biological matrices .

- Electrochemical sensors for real-time monitoring, calibrated against certified reference materials .

Advanced: How should researchers resolve bioactivity data contradictions across studies?

Answer:

- Perform meta-analysis with standardized protocols (e.g., fixed-effect models) to account for variability in experimental conditions (e.g., pH, solvent polarity) .

- Validate assays using positive/negative controls and report z-scores to identify outliers (e.g., values >3σ indicate significant deviations) .

- Replicate studies under controlled Good Laboratory Practice (GLP) conditions to minimize artifact generation .

Advanced: What experimental designs optimize stability studies of this compound?

Answer:

- Use orthogonal experimental designs (e.g., Taguchi methods) to test variables like temperature (4°C vs. 25°C), humidity (0–80% RH), and light exposure .

- Employ accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC-UV monitoring to track degradation kinetics .

- Reference ICH Q1A(R2) guidelines for protocol standardization .

Advanced: How is environmental impact assessed for aerosolized this compound?

Answer:

- Use low-volume air samplers with quartz filters to collect particulate matter, minimizing nitric acid adsorption artifacts .

- Apply radiative transfer models (e.g., libRadtran) to estimate climate forcing, integrating nitrate’s hygroscopic growth factor .

- Validate data against AERONET or EMEP network measurements for regional accuracy .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Follow OSHA HCS guidelines : use fume hoods, nitrile gloves, and safety goggles to prevent inhalation/skin contact .

- Store in amber glass vials at ≤-20°C to prevent photodegradation and thermal decomposition .

- Emergency protocols: Rinse eyes with saline for 15 minutes; administer oxygen if inhaled .

Advanced: How is purity validated for this compound?

Answer:

- LC-MS/MS with electrospray ionization (ESI) to detect impurities at ppm levels .

- Elemental analysis (C, H, N) for stoichiometric validation (±0.3% theoretical).

- Cross-reference DSC/TGA data to confirm melting point and decomposition profile .

Basic: What spectral signatures characterize this compound?

Answer:

- IR : C=O stretch at ~1,710 cm (ketone), nitrate asymmetric stretch at ~1,380 cm.

- NMR : δ 2.8–3.2 ppm (bridged protons), δ 1.5–2.1 ppm (securinan methyl groups).

- NMR : δ 210 ppm (ketone), δ 125–140 ppm (aromatic carbons) .

Advanced: What statistical methods interpret nitrate concentration variability?

Answer:

- Apply non-parametric tests (e.g., Mann-Whitney U) for skewed data, as nitrate distributions often deviate from normality .

- Calculate 95% confidence intervals using bootstrapping for small sample sizes .

- Use PCA to isolate confounding variables (e.g., sample matrix effects) .

Advanced: How are biosynthesis yields optimized in plant cell cultures?

Answer:

- Screen nitrogen sources (e.g., KNO vs. NHNO) using response surface methodology (RSM) to maximize biomass .

- Apply fungal elicitors (e.g., Fusarium spp. extracts) in randomized block designs to enhance secondary metabolite production .

- Monitor polysaccharide accumulation via anthrone-sulfuric acid assays to avoid carbon diversion .

Basic: What strategies improve literature reviews on this compound?

Answer:

- Use SciFinder with CAS RN (e.g., 1011-74-1) and Boolean operators (e.g., "securinan-11-one AND nitrate NOT industrial") .

- Filter for peer-reviewed articles (2000–2024) and prioritize journals with Impact Factor >3.0 .

- Cross-reference Reaxys and PubMed for pharmacological data .

Advanced: How are sampling artifacts mitigated in environmental studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.